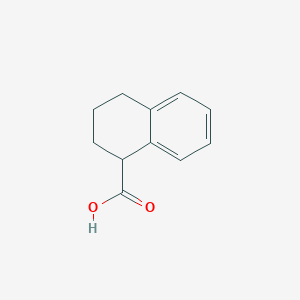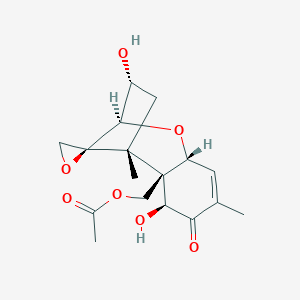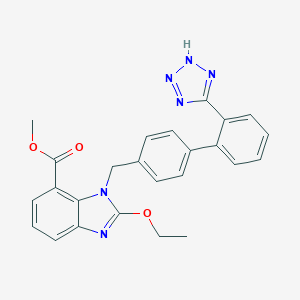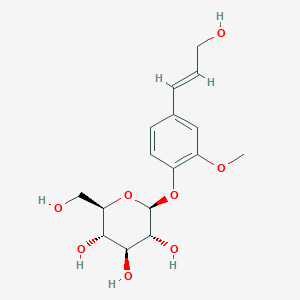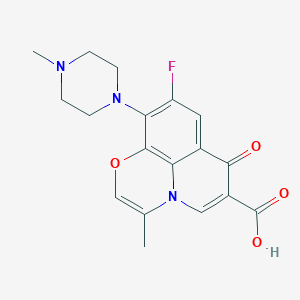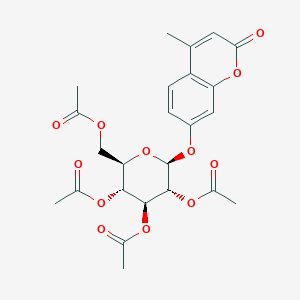
2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
Description
This compound is notable for its intricate structure and the presence of a benzopyranone core, which is modified with a tetra-O-acetyl-beta-D-glucopyranosyl moiety. The research interest surrounding this compound stems from its potential application in various fields, including organic synthesis and medicinal chemistry, although this summary will focus solely on its chemical aspects, excluding applications, drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including protection and deprotection of functional groups, glycosylation steps, and the use of specific catalysts to achieve the desired structural features. For instance, Sarkar, Jain, and Matta (1990) demonstrated a synthesis pathway involving tert-butychlorodiphenylsilane to afford a silyl ether, which was subsequently converted into a targeted glycoside through methylation and the removal of protecting groups (Sarkar, Jain, & Matta, 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-, has been elucidated through various spectroscopic methods, including 13C NMR. For example, the structure of synthesized glycosides was confirmed by 13C NMR spectroscopy, indicating the precision of glycosidic linkage formation (Sarkar, Jain, & Matta, 1990).
Scientific Research Applications
Chromones and Their Antioxidant Properties
Chromones (1-benzopyran-4-ones) and their derivatives, including 2H-1-Benzopyran-2-one derivatives, are known for their significant antioxidant properties. These compounds are found in various dietary sources and exhibit a range of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant capability of chromones is attributed to their structure, which can neutralize active oxygen species and interrupt free radical processes, thereby delaying or inhibiting cell damage that leads to diseases. Studies have shown that the presence of a double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are crucial for their radical scavenging activity. Modifications like methylation or glycosylation of these hydroxyl groups have been observed to decrease their antioxidant potential (Yadav et al., 2014).
Coumarins and Cancer Therapy
Coumarins, another derivative of 2H-1-Benzopyran-2-one, exhibit a broad spectrum of pharmacological activities including antimicrobial, anticancer, and antioxidant effects. Their chemical structure, characterized by a benzopyrone ring, allows for significant versatility in therapeutic applications. For instance, acacic acid-type saponins, derived from the Leguminosae family and structurally related to coumarins, have shown potential in cancer therapy due to their cytotoxic and apoptosis-inducing properties. These compounds' effectiveness in targeting cancer cells highlights the importance of specific structural features such as acylation and esterification patterns, which can influence their biological activity (Lacaille‐Dubois et al., 2011).
Baicalein and Hepatocellular Carcinoma
Baicalein, a specific flavonoid derived from the roots of Scutellaria baicalensis and structurally related to 2H-1-Benzopyran-2-one, has been researched for its anticancer activities, especially against hepatocellular carcinoma (HCC). This compound influences various biological processes such as cell proliferation, metastasis, apoptosis, and autophagy, offering a promising avenue for HCC treatment. Baicalein's multifaceted action against cancer cells underscores the potential of 2H-1-Benzopyran-2-one derivatives in developing novel anticancer drugs with minimal side effects (Bie et al., 2017).
Novel Anticancer Drugs and Tumor Specificity
Research on novel benzopyran derivatives, including 2H-1-Benzopyran-2-one, has led to the identification of compounds with high tumor specificity and reduced toxicity to non-cancerous cells. These compounds, such as 3-styrylchromones and 3-styryl-2H-chromenes, demonstrate significant potential in cancer therapy by inducing apoptotic cell death in cancer cells while sparing healthy cells. Their molecular characteristics, such as size and lipophilicity, play a crucial role in their tumor-targeting abilities, presenting a pathway toward the development of safer anticancer therapies (Sugita et al., 2017).
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHLVBZMNCURY-PFKOEMKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218126 | |
| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |
CAS RN |
67909-25-5 | |
| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



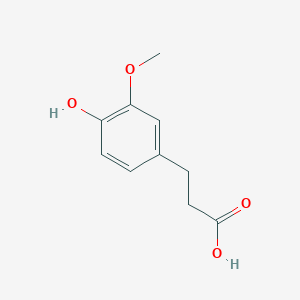
![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
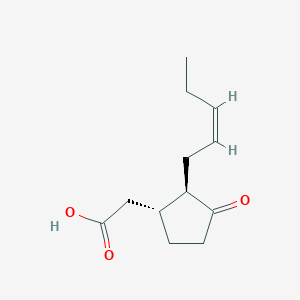
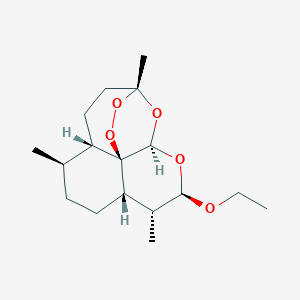
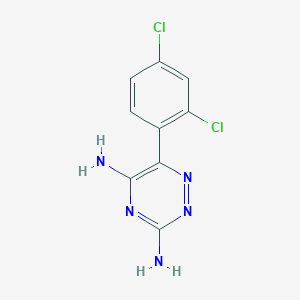
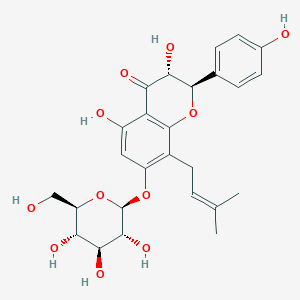
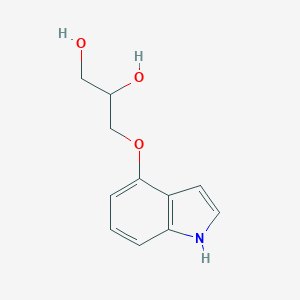
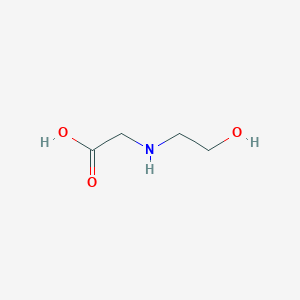
![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)
